

Application Note: HPLC-UV Method for Risedronate Analysis in Bulk Drug

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Compound of Interest

Compound Name: *Risedronate sodium hemi-pentahydrate*

Cat. No.: *B1250904*

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Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of risedronate in bulk drug substances. The described protocol is essential for researchers, scientists, and drug development professionals involved in the quality control and formulation of risedronate. The method is based on established principles and validated according to ICH guidelines, ensuring reliability and reproducibility of results.

Introduction

Risedronate is a pyridinyl bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. Accurate and precise analytical methods are crucial for determining the purity and potency of the bulk drug substance. Due to its polar nature and potential for metal chelation, chromatographic analysis of risedronate can be challenging.[1] This application note presents a reliable HPLC-UV method that addresses these challenges, providing a straightforward protocol for routine analysis. The method utilizes a C18 stationary phase with an aqueous mobile phase containing a buffer and a chelating agent to ensure optimal peak shape and retention.[2]

Experimental

Instrumentation and Materials

- HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[\[2\]](#)
- Column: Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm) or equivalent C18 column.[\[2\]](#)
- Reagents:
 - Risedronate Sodium reference standard
 - Potassium phosphate monobasic
 - Potassium edetate (EDTA)
 - Phosphoric acid
 - HPLC grade water
- Software: Chromatographic data acquisition and processing software (e.g., Chromeleon™).[\[1\]](#)

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

Parameter	Condition
Column	Waters Atlantis dC18 (150 mm × 3.9 mm; 5 µm) [2]
Mobile Phase	Potassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5) in a 1:2 v/v ratio, with the final pH adjusted to 6.8. [2]
Flow Rate	1.0 mL/min [2]
Injection Volume	20 µL [2]
Column Temperature	30 °C [2]
UV Detection	263 nm [1] [2]
Run Time	Approximately 3 minutes [2]

Protocols

Mobile Phase Preparation

- Potassium Phosphate Buffer (pH 2.9): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to achieve the desired concentration. Adjust the pH to 2.9 using phosphoric acid.
- Potassium Edetate Buffer (pH 9.5): Dissolve an appropriate amount of potassium edetate in HPLC grade water. Adjust the pH to 9.5.
- Final Mobile Phase: Mix the potassium phosphate buffer and potassium edetate buffer in a 1:2 volume-to-volume ratio. Adjust the final pH of the mixture to 6.8 with phosphoric acid.[\[2\]](#) Filter the mobile phase through a 0.45 µm membrane filter before use.

Standard Solution Preparation

- Stock Solution (e.g., 140 µg/mL): Accurately weigh a suitable amount of Risedronate Sodium reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 14–140 µg/mL).[\[2\]](#)

Sample Solution Preparation

- Accurately weigh a quantity of the risedronate bulk drug substance.
- Dissolve the weighed sample in the mobile phase to obtain a final concentration within the calibration range of the method.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are outlined in the table below.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 1.5 [1]
Theoretical Plates (N)	> 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections)	$\leq 2.0\%$

Data and Results

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the analysis of risedronate in bulk drug.

Linearity

The linearity of the method was assessed by analyzing a series of risedronate standard solutions at different concentrations.

Concentration (µg/mL)	Mean Peak Area (n=3)
14	(Value)
42	(Value)
70	(Value)
98	(Value)
140	(Value)
Correlation Coefficient (r ²)	≥ 0.999[2]

Accuracy

Accuracy was determined by the recovery of known amounts of risedronate spiked into a placebo.

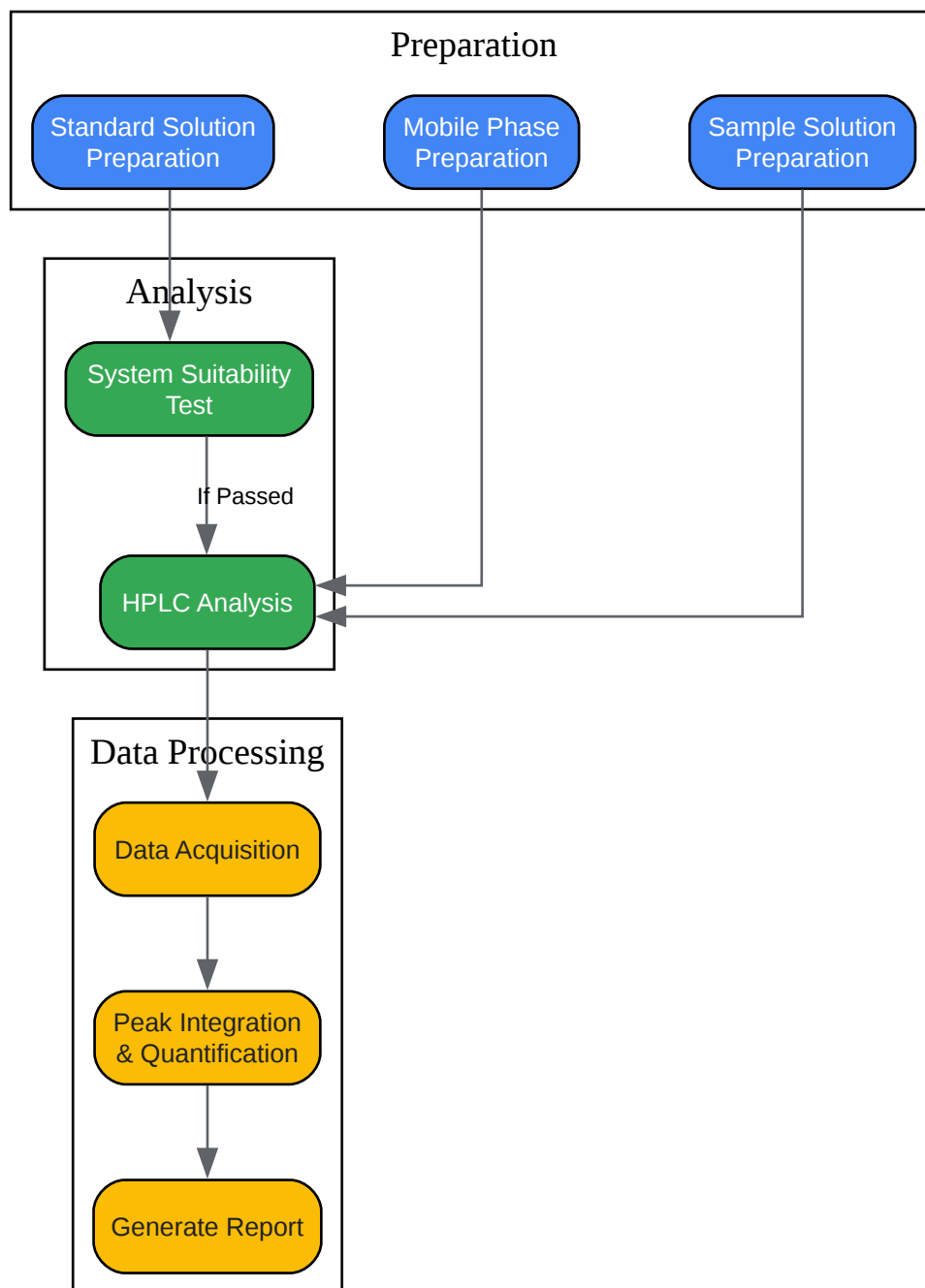
Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	(Value)	(Value)	(Value)
100%	(Value)	(Value)	(Value)
120%	(Value)	(Value)	(Value)
Mean % Recovery	98.0 - 102.0%		

Precision

The precision of the method was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Type	Concentration (µg/mL)	% RSD (n=6)
Repeatability	(Value)	≤ 2.0%
Intermediate Precision	(Value)	≤ 2.0%

Experimental Workflow Diagram



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Caption: Experimental workflow for HPLC-UV analysis of risedronate.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the determination of risedronate in bulk drug substances. The method has been developed and validated based on established scientific principles and meets the requirements for routine quality control analysis in the pharmaceutical industry. The use of a C18 column with a buffered aqueous mobile phase containing EDTA effectively addresses the analytical challenges associated with risedronate, providing reliable and reproducible results.

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